Actinamine Dihydrochloride
Description
Systematic Nomenclature and Synonyms
This compound possesses a well-established systematic nomenclature that reflects its complex stereochemical configuration and functional group arrangement. The International Union of Pure and Applied Chemistry name for this compound is (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol dihydrochloride, which precisely describes the spatial arrangement of substituents around the cyclohexane ring system. Alternative nomenclature systems have designated this compound as (1R,2r,3S,4R,5r,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetraol dihydrochloride, reflecting different conventions for describing the stereochemical relationships.
The compound is known by several synonyms that reflect its structural characteristics and biological origins. The most commonly used alternative designation is 1,3-dideoxy-1,3-bis(methylamino)-myo-inositol dihydrochloride, which emphasizes its relationship to the myo-inositol structural framework. Additional synonyms include spectinamine, which highlights its connection to the spectinomycin antibiotic family, and the more descriptive N1-methyl-N3-methyl-2-epi-D-streptamine. The compound is also referenced in pharmaceutical literature as spectinomycin dihydrochloride pentahydrate impurity A, reflecting its role as a characterized impurity in antibiotic formulations.
The Chemical Abstracts Service registry number 52049-70-4 serves as the primary identifier for the dihydrochloride salt form, while the free base form carries the distinct registry number 6216-38-2. This dual numbering system reflects the different chemical states and protonation patterns of the parent amino cyclitol structure. Additional database identifiers include the UNII code YCM79D7SQE and the ChEBI identification number CHEBI:81195, which facilitate cross-referencing in pharmaceutical and chemical databases.
Molecular Formula and Weight Determination
The molecular formula of this compound has been precisely established as C8H20Cl2N2O4, representing the protonated form with two hydrochloride counterions. This formulation accounts for the base structure of actinamine (C8H18N2O4) combined with two molecules of hydrogen chloride, resulting in a stable crystalline salt form. The corresponding molecular weight has been determined to be 279.16 daltons, which has been confirmed through multiple analytical techniques including high-resolution mass spectrometry.
The free base form of actinamine exhibits the molecular formula C8H18N2O4 with a molecular weight of 206.242 daltons. This difference of 73.0 daltons between the dihydrochloride salt and free base corresponds exactly to the addition of two hydrochloride units (2 × 36.46 = 72.92 daltons), confirming the stoichiometric relationship between these forms. The molecular composition reflects the presence of eight carbon atoms forming the cyclohexane ring system, eighteen hydrogen atoms including those in hydroxyl and methylamino groups, two nitrogen atoms in methylamino substituents, and four oxygen atoms in hydroxyl groups.
Elemental analysis data supports these molecular formulations, with the dihydrochloride salt showing characteristic patterns consistent with the proposed structure. The compound's empirical formula provides insight into its hydrogen bonding capabilities, with multiple hydroxyl groups and protonated amino functions contributing to its solubility characteristics and crystalline packing arrangements. High-resolution mass spectrometric analysis has confirmed the exact mass of the free base as 206.12665706 daltons, providing additional validation of the proposed molecular composition.
Structural Elucidation via X-ray Crystallography
Crystallographic investigations have provided definitive structural confirmation of this compound, with particular emphasis on establishing the absolute stereochemical configuration of the molecule. Crystal structure determination has been accomplished through X-ray diffraction analysis of crystalline samples obtained from methanol-acetone crystallization systems. The resulting crystallographic data has confirmed the R stereochemistry assignment in the key 3′ position amino substitution of the cyclohexane ring, resolving previous uncertainties about the compound's three-dimensional structure.
The crystal structure reveals a chair conformation for the cyclohexane ring, which represents the most thermodynamically stable arrangement for this cyclic system. In this conformation, the hydroxyl groups preferentially occupy equatorial positions to minimize steric interactions, while the methylamino substituents adopt specific orientations that optimize intermolecular hydrogen bonding networks within the crystal lattice. The crystallographic analysis demonstrates that five of the six substituents (hydroxyl and amino groups) occupy equatorial positions, with only one group in an axial orientation, consistent with the predicted chair conformation stability patterns.
Unit cell parameters determined from X-ray crystallographic analysis provide quantitative geometric data for the molecular arrangement within the crystal structure. The crystalline form exhibits specific lattice dimensions that accommodate the hydrogen bonding networks formed between the dihydrochloride molecules and associated solvent molecules. The crystal packing demonstrates efficient space filling with intermolecular interactions primarily mediated through hydrogen bonds involving the hydroxyl groups, protonated amino functions, and chloride counterions.
The crystallographic data has been validated through structure refinement procedures that confirm the atomic coordinates and thermal parameters for all non-hydrogen atoms. Hydrogen atom positions have been located through difference Fourier synthesis and constrained refinement methods, providing complete structural characterization. The final refined structure exhibits excellent agreement between observed and calculated structure factors, with reliability indices indicating high-quality crystallographic data that supports the proposed molecular structure and stereochemical assignments.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of this compound, with both proton and carbon-13 nuclear magnetic resonance data establishing detailed assignments for all molecular positions. Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns that reflect the unique electronic environment of each hydrogen atom within the molecule. The spectrum exhibits characteristic signals for the methylamino protons appearing as singlets at approximately 2.83 parts per million, while the ring protons show complex multipicity patterns reflecting their specific coupling relationships.
The ring proton assignments have been established through two-dimensional nuclear magnetic resonance experiments, including homonuclear correlation spectroscopy and heteronuclear multiple bond correlation studies. The H-1 and H-3 protons appear as doublets of doublets at 3.23 parts per million with coupling constants of 2.5 and 10.9 hertz, indicating their axial-equatorial relationships within the chair conformation. The H-4 and H-6 positions show signals at 3.78 parts per million as doublets of doublets with coupling constants of 10.9 and 9.5 hertz, confirming their stereochemical assignments and conformational preferences.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts ranging from 30.5 parts per million for the methylamino carbon atoms to 74.7 parts per million for the C-5 position. The carbon spectrum demonstrates perfect symmetry relationships between equivalent positions, with C-1 and C-3 appearing at 61.2 parts per million, and C-4 and C-6 resonating at 68.7 parts per million. This symmetry pattern confirms the molecular structure and validates the stereochemical assignments derived from proton nuclear magnetic resonance data.
Mass spectrometric analysis has been extensively employed for structural characterization and impurity profiling of this compound using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. The mass spectral fragmentation patterns provide diagnostic information about the molecular structure, with characteristic losses corresponding to water molecules and methylamino groups. The base peak in the mass spectrum corresponds to the protonated molecular ion, while fragment ions result from systematic losses of functional groups that confirm the proposed structure and substitution patterns.
Stereochemical Configuration and Conformational Analysis
The stereochemical configuration of this compound has been rigorously established through combined crystallographic and spectroscopic analyses, confirming the absolute configuration as (1S,3R,4S,6R) for the key substituted positions. This stereochemical assignment places the methylamino groups in a 1,3-diaxial relationship when the molecule adopts its preferred chair conformation, creating a specific three-dimensional arrangement that influences both chemical reactivity and biological activity patterns. The stereochemical relationships have been validated through comparison with related amino cyclitol compounds and through synthetic correlation studies that establish the absolute configuration.
Conformational analysis reveals that this compound preferentially adopts a chair conformation for the cyclohexane ring system, which minimizes steric strain and optimizes intramolecular hydrogen bonding interactions. In this preferred conformation, the hydroxyl groups at positions 2 and 5 occupy equatorial positions, while the methylamino substituents at positions 1 and 3 are positioned to allow optimal orbital overlap and minimize steric repulsion. The hydroxyl groups at positions 4 and 6 also adopt equatorial orientations, creating a stable conformational arrangement that is maintained in both solid-state and solution phases.
Nuclear magnetic resonance coupling constant analysis provides quantitative information about the conformational preferences and torsional angle relationships within the molecule. The observed coupling constants between adjacent ring protons are consistent with a chair conformation, with large coupling constants (approximately 10-11 hertz) indicating axial-axial relationships and smaller coupling constants (2-3 hertz) reflecting axial-equatorial interactions. These coupling patterns confirm the stereochemical assignments and validate the proposed conformational model for the molecule.
The conformational stability of this compound is enhanced by intramolecular hydrogen bonding networks that involve the hydroxyl groups and protonated amino functions. These internal stabilizing interactions contribute to the overall rigidity of the molecular structure and influence the compound's physical properties, including melting point behavior and solubility characteristics. The stereochemical configuration also determines the compound's interaction patterns with biological targets and its behavior in analytical separation systems, making accurate stereochemical characterization essential for pharmaceutical applications.
Properties
CAS No. |
52049-70-4 |
|---|---|
Molecular Formula |
C8H20Cl2N2O4 |
Molecular Weight |
279.158 |
IUPAC Name |
(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O4.2ClH/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12;;/h3-14H,1-2H3;2*1H/t3-,4+,5?,6+,7-,8?;; |
InChI Key |
FBEYLEBLKPGEJY-PZTBLVBHSA-N |
SMILES |
CNC1C(C(C(C(C1O)O)O)NC)O.Cl.Cl |
Synonyms |
1,3-Dideoxy-1,3-bis(methylamino)-myo-inositol Dihydrochloride |
Origin of Product |
United States |
Preparation Methods
Total Synthesis from myo-Inositol Derivatives
The foundational approach to actinamine dihydrochloride involves the stereocontrolled functionalization of myo-inositol precursors. Source 4 details a multi-step protocol beginning with the regioselective protection of hydroxyl groups using trichloroethoxycarbonate (Troc) and isopropylidene moieties. These protecting groups enable selective solvolysis reactions, preserving the axial hydroxyl groups while facilitating nucleophilic substitution at equatorial positions. For instance, the conversion of 1,3-di-O-Troc-myo-inositol to 4,6-bis(methylamino)-1,2,3,5-tetrol derivatives occurs via sequential ammonolysis and reductive alkylation.
Key parameters for this route include:
-
Temperature : Reactions proceed at 0–25°C to minimize epimerization.
-
Catalysts : Platinum or palladium catalysts (1–5 mol%) enable efficient hydrogenolysis during deprotection.
-
Yield : Classical methods achieve 40–55% overall yield due to multiple purification steps.
Modern Methodologies for Industrial-Scale Production
Reductive Alkylation of Demethylated Spectinomycin Precursors
Patent literature (Source 2) describes a streamlined process for generating this compound analogs through reductive alkylation. Starting from N,N'-didemethylspectinomycin dihydrochloride, the protocol involves:
-
Deprotection : Treatment with gaseous HCl in methylene dichloride (0°C, 1 hour) to remove tert-butoxycarbonyl (Boc) groups.
-
Alkylation : Reacting the free amine with acetaldehyde (2–5 equivalents) in the presence of sodium cyanoborohydride (NaBH3CN) at pH 4–5.
-
Salt Formation : Precipitation with concentrated HCl yields the dihydrochloride salt.
Table 1: Comparative Reaction Parameters for Reductive Alkylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acetaldehyde Equivalents | 2.5–3.0 | Maximizes monoalkylation |
| pH | 4.0–4.5 | Minimizes side reactions |
| Temperature | 20–25°C | Balances kinetics/stability |
| Reaction Time | 1–2 hours | Ensures completion |
This method achieves 70–85% yield with >98% purity, as validated by ¹³C NMR and LC-MS.
Acylation-Deprotection Sequences
Source 3 outlines a four-step synthesis from spectinomycin, adaptable for this compound production:
-
Cbz Protection : Carboxybenzyl (Cbz) groups are introduced to amine functionalities using di-tert-butyl dicarbonate.
-
Acylation : Reaction with aryl acids (e.g., benzoic acid derivatives) in the presence of DCC (N,N'-dicyclohexylcarbodiimide).
-
Deprotection :
-
Salt Formation : Neutralization with HCl yields the dihydrochloride form.
This route bypasses column chromatography by crystallizing intermediates, reducing production costs by 30–40%.
Reaction Optimization and Kinetic Analysis
pH-Dependent Stability of Intermediates
The protonation state of actinamine intermediates critically influences reaction pathways:
Table 2: Stability of Actinamine Intermediates Under Accelerated Conditions
| Condition | Degradation Rate (k, h⁻¹) | Major Degradants |
|---|---|---|
| 40°C, pH 2.0 | 0.12 ± 0.03 | Dehydroactinamine |
| 40°C, pH 4.5 | 0.04 ± 0.01 | None detected |
| 40°C, pH 7.0 | 0.28 ± 0.05 | Oxepane derivatives |
Purification and Analytical Validation
Crystallization Techniques
Industrial-scale processes employ anti-solvent crystallization using acetone-water mixtures (3:1 v/v). This method achieves 95–97% recovery with ≤0.5% residual solvents. Key parameters include:
-
Cooling Rate : 0.5°C/min to prevent oiling out.
-
Seed Loading : 1–2% w/w of pure this compound crystals.
Chromatographic Profiling
High-performance liquid chromatography (HPLC) methods utilize:
Table 3: Analytical Specifications for Final Product
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Purity | ≥98.5% (area normalization) | HPLC-UV |
| Water Content | ≤0.5% (w/w) | Karl Fischer |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Residual Solvents | <500 ppm (total) | GC-FID |
Mechanistic Insights into Salt Formation
The dihydrochloride salt enhances aqueous solubility (12.4 mg/mL at 25°C) compared to the free base (0.8 mg/mL). X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁) with chloride ions hydrogen-bonded to protonated amines (N–H···Cl distance = 2.05 Å). This ionic lattice confers stability under accelerated storage conditions (40°C/75% RH for 6 months) .
Chemical Reactions Analysis
Actinamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another. Common reagents used in these reactions include hydrogen chloride and other electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Actinamine Dihydrochloride has diverse applications in scientific research:
Mechanism of Action
Actinamine Dihydrochloride exerts its effects by binding to the 30S ribosomal subunit, thereby preventing mRNA translation and inhibiting protein synthesis . The protonated form of the compound can also bind to sites on the bacterial cell wall involved in peptidoglycan synthesis, leading to cell death .
Comparison with Similar Compounds
Diphenhydramine Hydrochloride
- Molecular Formula: C₁₇H₂₂NO·HCl
- CAS No.: Not explicitly listed in evidence.
- Structure: A benzhydryl ether derivative with a dimethylaminoethyl group.
- Applications : Widely used as an antihistamine and sedative.
- Safety: Limited acute toxicity data are available in the provided evidence, though established medical use implies a well-characterized safety profile .
Key Differences :
- Diphenhydramine’s aromatic benzhydryl moiety contrasts with Actinamine’s aliphatic quinuclidine core, leading to divergent pharmacokinetics (e.g., lipophilicity, blood-brain barrier penetration).
- Diphenhydramine has direct therapeutic applications, whereas Actinamine’s uses are exploratory.
Amantadine Hydrochloride
- Molecular Formula : C₁₀H₁₈N·HCl
- CAS No.: Referenced under Pharmakon1600-01500110 .
- Structure : Adamantane backbone with a primary amine group.
- Applications : Antiviral and antiparkinsonian agent.
- Safety: Known side effects include dizziness and gastrointestinal disturbances, with well-documented pharmacokinetics .
Key Differences :
- Amantadine’s rigid adamantane structure confers resistance to metabolic degradation, whereas Actinamine’s quinuclidine may exhibit greater conformational flexibility.
- Amantadine has established clinical efficacy, unlike Actinamine.
2-[(N,N-Diethyl)amino]ethyl Chloride Hydrochloride
- Molecular Formula : C₆H₁₅ClN·HCl
- CAS No.: Listed under multiple synonyms (e.g., Act02826, NSC2059) .
- Structure: Linear chloroethylamine with diethylamino groups.
- Safety: No specific toxicity data provided in evidence .
Key Differences :
- The presence of a reactive chloride group in this compound enables alkylation reactions, unlike Actinamine’s non-reactive quinuclidine scaffold.
- Actinamine’s bicyclic structure may offer steric hindrance advantages in chiral synthesis.
Rimantadine Hydrochloride
- Molecular Formula : C₁₂H₂₁N·HCl
- CAS No.: Referenced under UNII-JEI07OOS8Y .
- Structure : Adamantane derivative with a methyl-substituted amine.
- Applications : Antiviral agent, particularly against influenza A.
- Safety : Better tolerated than Amantadine, with reduced central nervous system side effects .
Key Differences :
- Rimantadine’s methyl group enhances metabolic stability compared to Actinamine’s unsubstituted amine.
- Both compounds lack aromaticity, but Rimantadine’s adamantane core offers superior hydrophobic interactions in biological systems.
Dibutylamine Hydrochloride
- Molecular Formula : C₈H₂₀N·HCl
- CAS No.: Not explicitly listed.
- Structure : Simple linear amine with two butyl groups.
- Applications : Used in organic synthesis and corrosion inhibition.
- Safety: Limited toxicity data in evidence .
Key Differences :
- Dibutylamine’s simplicity contrasts with Actinamine’s bicyclic complexity, reducing its utility in stereoselective applications.
- Actinamine’s dihydrochloride form may offer superior crystallinity for purification.
Comparative Data Table
Research Findings and Implications
- Structural Influence on Function : Actinamine’s quinuclidine core offers a unique combination of rigidity and amine reactivity, distinguishing it from adamantane-based antivirals (e.g., Amantadine) and linear amines (e.g., Dibutylamine).
- Safety Gaps : Actinamine’s uncharacterized toxicology contrasts with clinically validated compounds like Diphenhydramine and Rimantadine, highlighting the need for further studies .
- Synthetic Utility: The dihydrochloride form of Actinamine may enhance solubility for catalytic or pharmaceutical applications, though its efficacy remains untested compared to established intermediates like 2-[(N,N-Diethyl)amino]ethyl chloride HCl .
Q & A
Basic Research Questions
Q. What are the critical considerations for handling and storing Actinamine Dihydrochloride in laboratory settings to ensure stability and reproducibility?
- Methodological Answer : this compound should be stored in airtight, light-resistant containers at temperatures ≤ -20°C, with desiccants to prevent hygroscopic degradation. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) should be conducted to validate shelf life. Handling requires PPE (gloves, lab coats, goggles) and work in certified fume hoods to minimize inhalation risks. Periodic validation of stock solutions via HPLC or LC-MS is recommended to confirm chemical integrity .
Q. How does the dihydrochloride salt form of Actinamine influence its solubility and bioavailability in cellular assays compared to free base formulations?
- Methodological Answer : The dihydrochloride salt increases aqueous solubility due to ionic interactions, enhancing bioavailability in polar solvents. Comparative studies should use standardized protocols:
- Prepare equimolar solutions of dihydrochloride and free base forms in PBS (pH 7.4).
- Measure solubility via nephelometry or UV-Vis spectroscopy.
- Assess bioavailability using Caco-2 cell monolayers in transwell assays, monitoring apical-to-basolateral transport .
Q. Which validated cellular or biochemical assays are most sensitive for quantifying this compound's target engagement and downstream effects?
- Methodological Answer :
- Target Engagement : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to purified targets.
- Downstream Effects : Employ luciferase reporter assays for transcriptional activity or phospho-specific antibodies in Western blotting for signaling pathway analysis. Include negative controls (e.g., target-knockout cells) to confirm specificity .
Q. What analytical techniques provide the highest resolution for characterizing this compound's degradation products under accelerated stability testing conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure) coupled with HPLC-MS/MS (Q-TOF instrumentation) enable structural elucidation of degradation products. NMR (¹H/¹³C) can confirm stereochemical changes. Data should comply with ICH Q3B guidelines for impurity profiling .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictory results in this compound's dose-response relationships across different cell lines?
- Methodological Answer :
- Cross-Validation : Replicate experiments in ≥3 independent cell lines with matched genetic backgrounds (e.g., ATCC-certified lines).
- Assay Standardization : Normalize cell confluence, passage number, and serum batch effects.
- Data Analysis : Apply mixed-effects modeling to account for inter-experimental variability. Use tools like GraphPad Prism® for EC50/IC50 comparisons with 95% confidence intervals .
Q. How should researchers design controlled experiments to differentiate between off-target effects and primary pharmacological actions of this compound?
- Methodological Answer :
- Orthogonal Assays : Combine genetic (CRISPR/Cas9 target knockout) and pharmacological (co-treatment with known off-target inhibitors) approaches.
- Proteomic Profiling : Perform mass spectrometry-based thermal shift assays (TSA) to identify unintended protein interactions.
- Dose-Response Analysis : Compare potency shifts in wild-type vs. target-deficient systems .
Q. What statistical approaches should be employed when analyzing time-series data from this compound treatment experiments to account for non-linear pharmacological responses?
- Methodological Answer :
- Non-Linear Regression : Fit data to sigmoidal (Hill equation) or biphasic models using software like R (drc package) or MATLAB®.
- Time-Dependent Modeling : Apply generalized additive models (GAMs) to capture dynamic response patterns.
- Bayesian Inference : Use Stan or PyMC3 to quantify parameter uncertainties in complex datasets .
Q. How can researchers optimize in vivo dosing regimens for this compound while accounting for species-specific differences in pharmacokinetic parameters?
- Methodological Answer :
- Allometric Scaling : Calculate interspecies dose conversions based on body surface area (mg/m²).
- PBPK Modeling : Use GastroPlus® or Simcyp® to simulate absorption/distribution in preclinical species (e.g., rodents vs. primates).
- Metabolite Profiling : Conduct LC-MS/MS-based pharmacokinetic studies to identify species-dependent metabolic pathways (e.g., CYP450 isoforms) .
Data Presentation Guidelines
- Tables/Figures : Follow MIACARM standards for cellular assay metadata, including experimental design, measurement uncertainty, and batch-specific purity (>98% by COA) .
- Statistical Reporting : Adhere to Analytical Chemistry guidelines for significant figures (3-4 decimal places) and error bars (SEM or 95% CI) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
